(2-Aminopropyl)(methyl)amine dihydrochloride
Overview
Description
“(2-Aminopropyl)(methyl)amine dihydrochloride” is a chemical compound with the CAS Number: 878773-32-1 . It has a molecular weight of 161.07 and is typically stored at room temperature . The compound is usually in the form of a powder .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, amines in general can be synthesized through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The IUPAC name for this compound is N1-methyl-1,2-propanediamine dihydrochloride . Its InChI Code is 1S/C4H12N2.2ClH/c1-4(5)3-6-2;;/h4,6H,3,5H2,1-2H3;2*1H .Physical and Chemical Properties Analysis
“this compound” is a powder that has a melting point of 175-176 degrees Celsius .Scientific Research Applications
Degradation of Nitrogen-Containing Compounds
Advanced oxidation processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, improving overall treatment schemes for environmental applications. AOPs, including ozone and Fenton processes, have shown high reactivity towards amine-based compounds, with degradation highly sensitive to parameters like pH. Hybrid methods under optimized conditions offer synergistic effects, tailored for specific effluents (Bhat & Gogate, 2021).
CO2 Capture Applications
Amine-functionalized metal–organic frameworks (MOFs) have attracted attention for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These frameworks exhibit excellent CO2 separation performance, highlighting their potential in addressing climate change issues (Lin, Kong, & Chen, 2016).
Hydroaminomethylation of Oleochemicals
The hydroaminomethylation (HAM) of vegetable oils has been explored, showing the potential of amines in synthesizing bio-based compounds with industrial potential. This application is significant in polymer chemistry and as bio-based surface-active agents, demonstrating the versatility of amines in sustainable chemical synthesis (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).
Molecular Detection of Amine-Producing Bacteria
In food microbiology, the molecular detection of amine-producing bacteria on foods has been crucial for estimating the risk of biogenic amine content and preventing accumulation in food products. PCR methods offer rapid, sensitive, and specific detection, improving food safety (Landete, de Las Rivas, Marcobal, & Muñoz, 2007).
Safety and Hazards
This compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary measures are recommended when handling this compound .
Properties
IUPAC Name |
1-N-methylpropane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c1-4(5)3-6-2;;/h4,6H,3,5H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIXHFSIBKFBSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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